molecular formula C22H18F3N3O3S2 B2990248 N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207049-36-2

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B2990248
CAS No.: 1207049-36-2
M. Wt: 493.52
InChI Key: KGXILZPADOTOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a trifluoromethylphenyl group. The sulfonamide moiety is N-methylated and linked to a 3,5-dimethylphenyl group. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-13-10-14(2)12-17(11-13)28(3)33(29,30)18-8-9-32-19(18)21-26-20(27-31-21)15-4-6-16(7-5-15)22(23,24)25/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXILZPADOTOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C22H18F3N3O3S2
  • Molecular Weight : 493.53 g/mol
  • CAS Number : Not available

The compound's biological activity is primarily attributed to the presence of the oxadiazole moiety, which is known for its role in modulating various biological pathways. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially leading to increased cellular uptake.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties against various cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
A549 (Lung cancer)1.61
Jurkat (Leukemia)1.98
SNB-19 (Brain tumor)0.75
OVCAR-8 (Ovarian)0.85

These results indicate that the compound has a strong cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are known to regulate cell survival. Molecular dynamics simulations have indicated that the compound interacts favorably with targets involved in apoptosis signaling pathways.

Case Studies

  • Study on Lung Cancer Cells
    • A study evaluated the effects of the compound on A549 lung cancer cells and found that treatment led to a significant reduction in cell viability with an IC50 of 1.61 µM. The study also noted that the compound induced apoptosis as evidenced by increased caspase activity.
  • Study on Leukemia Cells
    • Another investigation focused on Jurkat leukemia cells, revealing an IC50 of 1.98 µM. Flow cytometry analysis confirmed that the compound prompted cell cycle arrest and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Preliminary studies suggest good oral bioavailability and a favorable half-life in animal models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Heterocyclic Sulfonamide Derivatives

Feature Target Compound 1,2,4-Triazoles [7–9] 1,3,4-Thiadiazole [I]
Heterocyclic Core 1,2,4-Oxadiazole 1,2,4-Triazole 1,3,4-Thiadiazole
Key Substituents Trifluoromethylphenyl, sulfonamide Halogen (Cl/Br), sulfonyl 3,5-Dimethylphenyl, methylsulfanyl
IR Signatures S=O (~1350 cm⁻¹), C-O/N-O C=S (1247–1255 cm⁻¹) C=S, NH (3150–3319 cm⁻¹)
Synthesis Cyclization of nitrile oxides Alkaline cyclization of thioamides Condensation reaction
Bioactivity Undocumented Antimicrobial (inferred) Insecticidal, fungicidal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.